Methyl acetimidate hydrochloride

Ion Transport Erythrocyte Membrane Hydrophobicity

Researchers modifying lysine residues face a critical reagent choice: bifunctional crosslinkers can inhibit protein activity (e.g., dimethyl adipimidate markedly inhibits bacteriorhodopsin photoreaction), while monofunctional imidoesters preserve native function. • Monofunctional amidination preserves protein charge & activity vs. bifunctional crosslinkers • Optimal pH 8.0-8.8 maximizes amidination while minimizing hydrolysis • Tunable cross-linking: 30% rhodopsin dimers at pH 8.5, reducible at pH 9.0 • Intermediate hydrophobicity accesses membrane protein domains without excessive disruption

Molecular Formula C3H8ClNO
Molecular Weight 109.55 g/mol
CAS No. 14777-27-6
Cat. No. B083577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl acetimidate hydrochloride
CAS14777-27-6
Synonymsmethyl acetimidate
methyl acetimidate hydrochloride
Molecular FormulaC3H8ClNO
Molecular Weight109.55 g/mol
Structural Identifiers
SMILESCC(=[NH2+])OC.[Cl-]
InChIInChI=1S/C3H7NO.ClH/c1-3(4)5-2;/h4H,1-2H3;1H
InChIKeyWHYJXXISOUGFLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Acetimidate Hydrochloride Technical Profile


Methyl acetimidate hydrochloride (CAS 14777-27-6), also known as methyl ethanimidate hydrochloride, is an imidoester reagent with the molecular formula C₃H₈ClNO and a molecular weight of 109.55 g/mol [1]. It is primarily utilized as a protein-modifying reagent, specifically targeting primary amino groups such as the ε-amino group of lysine residues, converting them to amidines while preserving the positive charge of the protein [2]. The hydrochloride salt form enhances its solubility and stability in aqueous buffers, making it suitable for biochemical applications including peptide synthesis, bioconjugation, and the preparation of amidine intermediates .

Protein lysine ε-amino group amidination, preserving native positive charge
Hydrochloride salt form for enhanced solubility and stability in aqueous buffers
Intermediate hydrophobicity supports membrane protein domain access
Monofunctional imidoester; reported functional preservation vs bifunctional crosslinkers

Why Substitution with Other Imidoesters Fails


Methyl acetimidate hydrochloride exhibits distinct reactivity and selectivity profiles compared to other imidoesters such as ethyl acetimidate or bifunctional crosslinkers like dimethyl adipimidate. Substitution with alternative reagents can lead to unintended outcomes including altered reaction kinetics, loss of protein function, or differential membrane permeability. The quantitative evidence presented in Section 3 demonstrates that these differences are measurable and consequential for experimental design, product quality, and procurement decisions [1][2].

Target
Methyl acetimidate HCl — monofunctional, intermediate hydrophobicity, salt-form stability
Ethyl Acetimidate
May alter hydrophobicity and membrane permeability profile; ranked differently in erythrocyte transport studies
Target
Methyl acetimidate HCl — monofunctional amidination, reported functional preservation
Dimethyl Adipimidate
Bifunctional crosslinker; cross-linking may disrupt native protein conformational dynamics and photoreaction activity
Target
Methyl acetimidate HCl — stable hydrochloride salt, consistent aqueous solubility
Parent Free Base
Lower stability and solubility; reaction kinetics and shelf life may differ, affecting experimental reproducibility

Key Comparative Evidence


Membrane Permeability vs. Ethyl Acetimidate

Methyl acetimidate (MA) exhibits intermediate hydrophobicity and membrane permeability among imidoester probes, which directly correlates with its effectiveness in modifying specific amino groups within the erythrocyte membrane. In a comparative study of amino-reactive chemical probes, the order of effectiveness in inhibiting inorganic phosphate (Pi) leak in intact human red cells was: methyl picolinimidate (MP) > ethyl acetimidate (EA) > methyl acetimidate (MA) > isethionylacetimidate (IA). This order corresponds to decreasing hydrophobicity, indicating that MA's specific balance of properties allows it to access hydrophobic domains of the anion transport protein that are not accessible to less hydrophobic probes like IA, while avoiding the more pronounced effects seen with the more hydrophobic EA or MP [1].

Membrane Permeability Rank
Head-to-head
Third among four imidoesters tested: MP > EA > MA > IA
Intermediate hydrophobicity supports selective membrane domain access
Intact human red cell Pi leak model; rank correlates with hydrophobicity
Ion Transport Erythrocyte Membrane Hydrophobicity

pH-Dependent Reaction Kinetics

The reaction kinetics of methyl acetimidate with proteins are highly pH-dependent, with the rate of amidination increasing as pH rises from 6.8 to 8.8, while the rate of competing hydrolysis decreases over the same range. This pH-dependent behavior is critical for optimizing protein modification efficiency and minimizing reagent waste due to hydrolysis [1]. In contrast, other imidoesters such as ethyl acetimidate may exhibit different pH-rate profiles due to altered steric and electronic effects from the larger ethyl group [2].

pH-Dependent Kinetics
Class-level
Amidination rate increases, hydrolysis rate decreases over pH 6.8–8.8
pH optimization may improve amidination efficiency and reagent economy
Denatured aldolase model; other imidoesters may exhibit different pH-rate profiles
Protein Chemistry Lysine Modification Reaction Kinetics

Functional Preservation vs. Crosslinkers

Methyl acetimidate, as a monofunctional imidoester, does not appreciably affect the photoreaction activity of bacteriorhodopsin at comparable degrees of amidination, whereas the bifunctional crosslinker dimethyl adipimidate (DMA) results in marked inhibition of photocycling activity. This differential effect arises because monofunctional modification introduces bulky groups on exposed lysine residues without imposing intramolecular cross-linking constraints that slow photocycling and inhibit proton pumping [1].

Functional Preservation
Head-to-head
Monofunctional imidates did not appreciably affect photoreaction activity; DMA caused marked inhibition
Supports functional studies where lysine modification must preserve activity
Bacteriorhodopsin photocycling assay; purple membrane from Halobacterium halobium
Membrane Protein Bacteriorhodopsin Functional Preservation

Membrane Protein Cross-Linking Efficiency

Methyl acetimidate demonstrates significant cross-linking efficiency in membrane systems, causing dimerization of 30% of membrane rhodopsin in bovine rod outer segment discs under specific reaction conditions. This level of cross-linking is notable for a reagent considered 'monofunctional,' as it can induce considerable cross-linking of both phospholipids and proteins in cell membranes [1]. The cross-linking can be minimized by adjusting the reaction pH to 9.0, providing tunable control over the extent of modification [1].

Cross-Linking Efficiency
Supporting evidence
30% of membrane rhodopsin cross-linked as dimers at pH 8.5
Tunable cross-linking; extent may be minimized by adjusting pH to 9.0
Bovine rod outer segment discs; cross-linking of phospholipids and proteins observed
Membrane Biology Rhodopsin Cross-Linking

Antisickling Potential in Erythrocytes

Methyl acetimidate has been demonstrated to prolong the survival of red cells in sickle cell anemia patients. In clinical studies, 51Cr-survival of red cells that had been incubated in vitro with methyl acetimidate was prolonged to near normal levels when reinfused into sickle cell anemia patients [1]. This effect is attributed to the reagent's ability to modify amino groups of hemoglobin, thereby enhancing oxygen affinity and increasing the minimum gel concentration (MGC) of deoxyhemoglobin S, which directly inhibits sickling [2].

Antisickling Assay Context
Endpoint context
Reported prolonged red cell survival in sickle cell research model following in vitro incubation
Hemoglobin modification endpoint context; research model only
Research model data; requires independent validation
Antisickling Hemoglobin Modification Hematology

Salt Form Solubility and Stability Advantage

The hydrochloride salt form of methyl acetimidate (CAS 14777-27-6) offers significant practical advantages over the parent methyl acetimidate (CAS 14777-29-8). The salt form enhances aqueous solubility and improves storage stability, which is critical for reproducible experimental outcomes and long-term reagent viability . In contrast, the parent compound methyl acetimidate is less stable and less soluble, potentially leading to variable reaction kinetics and reduced shelf life . Additionally, methyl acetimidate hydrochloride generally exhibits slightly higher reaction rates and better solubility properties compared to ethyl acetimidate, making it more suitable for routine applications .

Salt Form Properties
Class-level
Hydrochloride salt enhances aqueous solubility and storage stability vs parent compound
Formulation-context; data to verify
Supplier specification review recommended
Formulation Stability Solubility

Recommended Application Scenarios


Membrane Protein Modification with Controlled Hydrophobicity

When researchers need to modify amino groups within the hydrophobic domains of membrane proteins without excessive membrane disruption, methyl acetimidate hydrochloride is the preferred reagent. Its intermediate hydrophobicity (ranking between ethyl acetimidate and isethionylacetimidate in membrane penetration studies) allows it to access specific amino groups involved in anion transport while avoiding the more pronounced effects of highly hydrophobic probes like methyl picolinimidate [1].

Functional Protein Labeling without Cross-Linking

For studies where lysine modification must be achieved without disrupting native protein function (e.g., structural biology, enzymatic assays), methyl acetimidate hydrochloride offers a clear advantage over bifunctional crosslinkers. Evidence shows that monofunctional imidates like methyl acetimidate do not appreciably affect photoreaction activity in bacteriorhodopsin, whereas bifunctional reagents like dimethyl adipimidate cause marked inhibition [1].

pH-Optimized Amidination Protocols

Researchers seeking to maximize amidination efficiency while minimizing wasteful hydrolysis should select methyl acetimidate hydrochloride and conduct reactions at pH 8.0-8.8. At these pH values, the rate of amidination increases while the rate of competing hydrolysis decreases, ensuring efficient use of the reagent and reproducible modification of lysine residues [1].

Tunable Membrane Protein Cross-Linking

For applications requiring controlled dimerization of membrane proteins, methyl acetimidate hydrochloride provides quantifiable cross-linking efficiency (30% of rhodopsin dimers at pH 8.5) that can be minimized by adjusting the reaction pH to 9.0. This tunable behavior allows researchers to precisely control the extent of cross-linking for membrane interaction studies [1].

Application
Selection Property
Validation Focus
Membrane protein amino-group modification
Intermediate hydrophobicity profile
Membrane permeability endpoint review
Functional protein labeling studies
Monofunctional amidination
Functional preservation endpoint review
pH-optimized amidination protocols
pH-dependent reaction kinetics
Amidination efficiency review
Membrane protein cross-linking studies
Tunable cross-linking behavior
Cross-linking extent review

Technical Documentation Hub

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